molecular formula C11H12ClFO2 B13451188 tert-Butyl 3-chloro-4-fluorobenzoate CAS No. 570407-88-4

tert-Butyl 3-chloro-4-fluorobenzoate

Cat. No.: B13451188
CAS No.: 570407-88-4
M. Wt: 230.66 g/mol
InChI Key: MYSIETNNQOKXFS-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloro-4-fluorobenzoate (C₁₁H₁₂ClFO₂, molecular weight: 230.67) is a halogenated aromatic ester widely utilized in pharmaceutical and agrochemical synthesis as a key intermediate. Its structure features a benzoate backbone substituted with chlorine at the 3-position and fluorine at the 4-position, protected by a tert-butyl ester group. This configuration enhances steric hindrance and electronic effects, making it valuable in Suzuki couplings and other cross-coupling reactions .

Properties

CAS No.

570407-88-4

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

tert-butyl 3-chloro-4-fluorobenzoate

InChI

InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3

InChI Key

MYSIETNNQOKXFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-chloro-4-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the 3-position is more reactive toward nucleophilic substitution than the fluorine at the 4-position due to its lower electronegativity and weaker C–Cl bond strength. This regioselectivity is exploited in reactions with thiols, alcohols, and amines under basic conditions.

Key Reaction Example: Thiol Substitution

  • Procedure :
    To a solution of tert-butyl 3-chloro-4-fluorobenzoate (1.2 eq.) in acetonitrile (ACN), potassium carbonate (3 eq.) and thiol (1 eq.) are added. The mixture is stirred at room temperature overnight .

  • Product :
    tert-Butyl 4-(alkylthio)-3-fluorobenzoate derivatives.

  • Yield :
    71–97% after column chromatography .

Mechanistic Insight:

The reaction proceeds via deprotonation of the thiol by K2CO3, generating a thiolate ion that attacks the electron-deficient aromatic ring at the chlorine position. The tert-butyl ester group acts as an electron-withdrawing group, enhancing the ring's electrophilicity.

Oxidation of Thioether Derivatives

Thioether products from SNAr reactions can be further oxidized to sulfoxides or sulfones using oxidizing agents like Oxone (potassium peroxymonosulfate).

Oxidation to Sulfoxide

  • Procedure :
    tert-Butyl 4-((2-ethoxyethyl)thio)-3-fluorobenzoate (1 eq.) is treated with Oxone in methanol at 0°C, followed by stirring at room temperature for 2 hours .

  • Product :
    tert-Butyl 4-((2-ethoxyethyl)sulfinyl)-3-fluorobenzoate.

  • Yield :
    71% after purification .

Key Data:

ParameterValue
Reaction Time2 hours
Oxidizing AgentOxone
SolventMethanol
Purification MethodColumn chromatography

Ester Hydrolysis

The tert-butyl ester group can be hydrolyzed under acidic conditions to yield 3-chloro-4-fluorobenzoic acid, a precursor for further functionalization.

Hydrolysis Example:

  • Procedure :
    Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 16 hours .

  • Product :
    3-Chloro-4-fluorobenzoic acid.

  • Yield :

    80% (observed in analogous tert-butyl ester hydrolysis) .

Hypothetical Reaction Pathway:

Reaction TypeReagentsExpected Product
Suzuki-MiyauraPd(PPh3)4, boronic acid, baseBiaryl derivatives
Buchwald-HartwigPd catalyst, amine ligandAryl amine derivatives

Comparative Reactivity of Halogens

The chlorine and fluorine substituents exhibit distinct reactivity profiles:

PositionHalogenReactivity in SNArTypical Nucleophiles
3ClHighThiols, amines
4FLowRequires harsher conditions

Scientific Research Applications

tert-Butyl 3-chloro-4-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving ester hydrolysis.

    Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloro-4-fluorobenzoate involves its interaction with molecular targets through various pathways:

    Nucleophilic Substitution: The chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.

    Electrophilic Aromatic Substitution: The benzene ring undergoes activation by electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Hydrolysis: The ester bond is cleaved by water molecules, facilitated by acidic or basic catalysts.

Comparison with Similar Compounds

Key Properties:

  • CAS Number: Not explicitly listed in the provided evidence, but structurally similar compounds (e.g., tert-butyl 4-bromo-2-fluorobenzoate) have CAS 889858-12-2 .
  • Physical State : Likely a crystalline solid or liquid at room temperature, based on analogs like tert-butyl 4-chloro-2-fluorobenzoate (CAS 941294-14-0) .

Comparison with Similar Compounds

The following table compares tert-butyl 3-chloro-4-fluorobenzoate with structurally related halogenated benzoates:

Compound CAS Number Molecular Formula Molecular Weight Substituents Applications Key Differences
This compound - C₁₁H₁₂ClFO₂ 230.67 3-Cl, 4-F Pharmaceutical intermediates High steric hindrance; optimal reactivity
tert-Butyl 4-bromo-2-fluorobenzoate 889858-12-2 C₁₁H₁₂BrFO₂ 275.12 4-Br, 2-F Cross-coupling reactions Bromine enhances electrophilicity
tert-Butyl 4-chloro-2-fluorobenzoate 941294-14-0 C₁₁H₁₂ClFO₂ 230.67 4-Cl, 2-F Material science applications Altered regiochemistry affects solubility
tert-Butyl 2,5-difluorobenzoate 1409512-84-0 C₁₁H₁₂F₂O₂ 214.21 2-F, 5-F Agrochemical synthesis Dual fluorine substitution increases polarity
Sodium 3-chloro-4-fluorobenzoate 1421761-18-3 C₇H₃ClFNaO₂ 196.54 3-Cl, 4-F (sodium salt) Ionic intermediates Water-soluble derivative for aqueous-phase reactions

Key Findings:

Substituent Position and Reactivity :

  • The 3-chloro-4-fluoro substitution in this compound provides a balanced electronic profile, facilitating nucleophilic aromatic substitution compared to 4-bromo-2-fluoro analogs, which prioritize electrophilic reactions due to bromine’s polarizability .
  • Compared to tert-butyl 2,5-difluorobenzoate, the chlorine atom in the 3-position increases steric bulk, slowing reaction kinetics but improving regioselectivity in coupling reactions .

Physicochemical Properties :

  • Solubility : Fluorine substitution generally enhances lipophilicity, but tert-butyl esters reduce water solubility. Sodium salts (e.g., Sodium 3-chloro-4-fluorobenzoate) offer aqueous compatibility .
  • Thermal Stability : tert-Butyl esters decompose at elevated temperatures (~180°C), releasing isobutylene gas, a trait shared across tert-butyl-protected compounds .

Analogous compounds (e.g., tert-butyl 4-chloro-2-fluorobenzoate) require PPE such as nitrile gloves and vapor-resistant respirators during handling .

Biological Activity

Tert-Butyl 3-chloro-4-fluorobenzoate is an organic compound notable for its unique structural features, including a tert-butyl group, chlorine, and fluorine substituents on a benzoate framework. Its molecular formula is C_{11}H_{12}ClF O_2, with a molecular weight of approximately 230.66 g/mol. This compound has garnered attention in various fields, particularly in biological research and medicinal chemistry, due to its potential interactions with biomolecules and enzymatic pathways.

The synthesis of this compound typically involves nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles, influencing its reactivity. The presence of both chlorine and fluorine enhances its electronegativity, potentially affecting biological interactions and pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzymatic Modulation : Studies suggest that this compound may modulate enzymatic activity, impacting biochemical pathways relevant to various physiological processes. For example, it has been implicated in the inhibition of monoacylglycerol lipase (MAGL), an enzyme associated with cancer cell metabolism .
  • Antiviral Potential : Preliminary investigations have explored its potential as an antiviral agent, particularly against coronaviruses. The compound's structure allows it to interact with viral proteases, which are critical for viral replication .
  • Interactions with Biomolecules : The compound has been studied for its interactions with various biomolecules, indicating potential applications in drug development. Its unique structure facilitates diverse chemical interactions that could lead to novel therapeutic agents .

Case Studies and Research Findings

  • Inhibition of MAGL :
    • A study demonstrated that this compound acts as a potent inhibitor of MAGL. This inhibition is significant as MAGL plays a role in lipid metabolism within cancer cells, suggesting therapeutic implications for cancer treatment .
  • Antiviral Activity :
    • In a screening assay for inhibitors of coronavirus proteases, the compound exhibited promising results, indicating potential efficacy against SARS-CoV-2 by interfering with the viral lifecycle .
  • Biochemical Pathway Modulation :
    • Research has shown that the compound can affect signaling pathways related to inflammation and pain perception by modulating sodium channel expression in neurons, which may have implications for pain management therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 3-cyano-4-fluorobenzoateC_{11}H_{12}F NContains a cyano group instead of chlorine
Tert-butyl 3-cyano-4-chlorobenzoateC_{11}H_{12}Cl NContains both cyano and chlorine
Tert-butyl 3-cyano-4-bromobenzoateC_{11}H_{12}Br NContains a cyano group with bromine
Tert-butyl 3-cyano-4-iodobenzoateC_{11}H_{12}I NContains a cyano group with iodine

The presence of chlorine and fluorine in this compound may enhance its reactivity compared to its chloro or bromo counterparts, leading to distinct biological interactions .

Q & A

Q. How is tert-butyl 3-chloro-4-fluorobenzoate structurally identified and characterized in laboratory settings?

  • Methodological Answer: Structural identification involves a combination of spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to analyze proton and carbon environments, with attention to aromatic protons (δ 7.0–8.5 ppm) and tert-butyl group signals (δ 1.3–1.5 ppm).
  • Infrared Spectroscopy (IR): Confirmation of ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and C-F/C-Cl vibrations (1050–1250 cm⁻¹).
  • Mass Spectrometry (MS): Molecular ion peak ([M+H]⁺) at m/z 230.6 (C₁₁H₁₂ClFO₂) to verify molecular weight.
  • Elemental Analysis: Quantitative determination of C, H, Cl, and F to validate purity .

Q. What are the standard laboratory protocols for safely handling this compound?

  • Methodological Answer:
  • PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .
  • Storage: Keep in sealed, labeled containers at room temperature, away from heat sources (>30°C) and incompatible reagents (strong acids/bases) .
  • Spill Management: Absorb with inert material (e.g., sand), collect in chemical waste containers, and dispose via authorized hazardous waste services .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer: The primary method involves acid-catalyzed esterification :

Reagents: React 3-chloro-4-fluorobenzoic acid with tert-butanol in the presence of a catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).

Conditions: Reflux under anhydrous conditions (80–100°C, 6–12 hours) with molecular sieves to absorb water.

Purification: Extract with dichloromethane, wash with NaHCO₃ (to neutralize residual acid), and purify via column chromatography (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during synthesis?

  • Methodological Answer: Use Design of Experiments (DOE) to systematically vary:
  • Catalyst Loading: Test 1–5 mol% H₂SO₄ to balance reaction rate vs. side reactions.
  • Solvent: Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (toluene) for solubility and reaction efficiency.
  • Temperature: Optimize reflux temperature (e.g., 80°C vs. 100°C) to minimize thermal decomposition.
  • Reagent Ratios: Vary molar equivalents of tert-butanol (1.5–3.0 eq) to drive esterification equilibrium.
    Example Data from Analogous Reactions:
Catalyst (%)Temp (°C)Yield (%)
28065
310072
510068 (side products)
Reference: SN1 reaction optimization for tert-butyl chloride demonstrates similar sensitivity to acid concentration and temperature .

Q. What analytical techniques are most effective in resolving structural ambiguities in this compound derivatives?

  • Methodological Answer:
  • Dynamic NMR: Perform variable-temperature ¹H NMR to study conformational changes (e.g., tert-butyl group rotation barriers) .
  • X-ray Crystallography: Resolve crystal structures to confirm stereoelectronic effects of substituents (Cl/F) on aromatic ring geometry.
  • DFT Calculations: Model optimized geometries and electron density maps (using Gaussian or ORCA software) to predict chemical shifts and compare with experimental NMR data .

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: The tert-butyl group creates steric hindrance, favoring SN1 mechanisms over SN2:
  • Kinetic Studies: Monitor reaction rates under polar protic (e.g., ethanol) vs. polar aprotic (e.g., DMSO) conditions.
  • Leaving Group Effects: Compare reactivity with other esters (e.g., methyl or ethyl analogs) to isolate steric contributions.
    Experimental Insight: tert-Butyl esters in SN1 reactions show slower hydrolysis rates due to carbocation stabilization by the bulky group .

Q. What strategies are recommended for analyzing and mitigating batch-to-batch variability in this compound synthesis?

  • Methodological Answer:
  • Quality Control (QC):
  • HPLC-PDA: Use reverse-phase C18 columns (acetonitrile/water mobile phase) to quantify impurities (e.g., unreacted acid or tert-butanol).
  • GC-MS: Detect volatile byproducts (e.g., tert-butyl chloride) with capillary columns (e.g., DB-5).
  • Process Controls: Standardize drying protocols for reagents and solvents to minimize moisture-induced side reactions .

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